molecular formula C4H7Br2N3S B7849972 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide

Cat. No.: B7849972
M. Wt: 288.99 g/mol
InChI Key: QLKFBELSPFKVOT-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with thiourea. The reaction conditions often include the use of hydrobromic acid as a brominating agent and a suitable solvent such as acetonitrile or water. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property is particularly useful in medicinal chemistry, where the compound can modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but lacks the thiadiazole ring.

    2-Chloroethylamine hydrochloride: Contains a chlorine atom instead of bromine.

    3-Bromopropylamine hydrobromide: Has a longer carbon chain.

Uniqueness

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3S.BrH/c5-2-1-3-7-8-4(6)9-3;/h1-2H2,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKFBELSPFKVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1=NN=C(S1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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